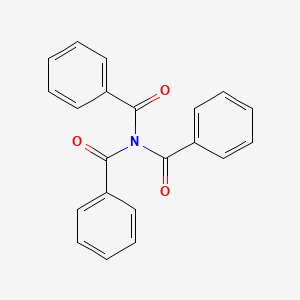

Benzamide, N,N-dibenzoyl-

Description

Historical Context and Evolution of Dibenzamide Chemistry

The study of amides is a cornerstone of organic chemistry, with the amide bond being fundamental to the structure of proteins and numerous synthetic polymers. The evolution of amide chemistry began with simple primary and secondary amides and progressed to more complex structures as synthetic methodologies advanced. umich.edu The development of compounds like N,N-dibenzoylbenzamide represents a deeper exploration into the reactivity and stability of molecules with multiple acyl groups on a single nitrogen atom.

Historically, the synthesis and study of such triamides were not as common as their simpler counterparts due to the challenges in their preparation and their perceived instability. However, the development of more sophisticated synthetic methods, including advanced coupling reagents and catalytic systems, has made these complex molecules more accessible. umich.edu

Modern research has expanded the scope of dibenzamide and tribenzamide chemistry significantly. For instance, novel tribenzamide derivatives have been synthesized and utilized in the development of highly sensitive electrochemical sensors for detecting heavy metal ions like mercury(II). rsc.orgresearchgate.net In these applications, the tribenzamide structure provides a specific scaffold for creating selective binding sites. Furthermore, a tribenzamide derivative was recently identified as a potent inhibitor of respiratory syncytial virus (RSV) entry, highlighting the evolving significance of this class of compounds in medicinal chemistry. researchgate.net This progression from a chemical curiosity to a functional component in advanced materials and therapeutic agents illustrates the dynamic evolution of dibenzamide chemistry.

Significance as a Model Compound in Organic Synthesis and Reactivity Studies

N,N-dibenzoylbenzamide serves as an important model compound for studying specific organic reactions and principles. Its unique structure allows chemists to probe the intricacies of reaction mechanisms that might not be observable with simpler amides.

A prominent example of its role as a model compound is in the study of the photooxygenation of oxazoles. The irradiation of 2,4,5-triphenyloxazole in the presence of oxygen leads to a [4+2] cycloaddition, forming an unstable intermediate that subsequently rearranges. vdoc.pub Under specific conditions, this reaction yields N,N-dibenzoylbenzamide as a major product, providing insight into the complex pathways of photochemical reactions and the behavior of heterocyclic systems. vdoc.pubrsc.org The formation of this specific triamide helps elucidate the nature of the transient intermediates and the rearrangement pathways involved.

Table 2: Research Findings Featuring N,N-Dibenzoylbenzamide

| Research Area | Finding | Significance | Reference |

|---|---|---|---|

| Photochemistry | Formed during the photooxygenation of 2,4,5-triphenyloxazole. | Elucidates the mechanism of oxazole (B20620) ring-opening and rearrangement. | vdoc.pubrsc.org |

| Medicinal Chemistry | A tribenzamide derivative inhibits respiratory syncytial virus (RSV) entry. | Demonstrates the potential of the tribenzamide scaffold in antiviral drug discovery. | researchgate.net |

| Materials Science | Novel tribenzamides used in electrochemical sensors for Hg(II) detection. | Shows the application of tribenzamide structures in creating selective analytical devices. | rsc.orgresearchgate.net |

| Crystallography | Its crystal structure has been determined and compared to related compounds. | Provides fundamental data on bond lengths and angles in triamide systems. | organic-chemistry.org |

The study of N,N-dibenzoylbenzamide and its derivatives also contributes to the broader understanding of amide and imide reactivity. The presence of three electron-withdrawing benzoyl groups significantly influences the nucleophilicity and basicity of the central nitrogen atom, making it a useful substrate for exploring the limits of N-acylation and the stability of polyacylated amines. While much of the research on triamides has focused on species containing phosphorus or bismuth to create novel catalysts and ligands, the principles of geometric and electronic modulation are applicable to carbon-centered triamides like N,N-dibenzoylbenzamide as well. chemrxiv.orgmit.edufourwaves.com These studies collectively underscore the value of N,N-dibenzoylbenzamide as a model system for advancing fundamental and applied organic chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

602-88-0 |

|---|---|

Molecular Formula |

C21H15NO3 |

Molecular Weight |

329.3 g/mol |

IUPAC Name |

N,N-dibenzoylbenzamide |

InChI |

InChI=1S/C21H15NO3/c23-19(16-10-4-1-5-11-16)22(20(24)17-12-6-2-7-13-17)21(25)18-14-8-3-9-15-18/h1-15H |

InChI Key |

UVUKMPQRNIREDM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)N(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Other CAS No. |

602-88-0 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of N,n Dibenzoylbenzamide Systems

General Reaction Types: Oxidation, Reduction, and Substitution Pathways

While specific studies on the oxidation, reduction, and substitution pathways of N,N-dibenzoylbenzamide are not extensively detailed in the available literature, its reactivity can be inferred from the general behavior of tertiary amides.

Oxidation: The oxidation of amides can be challenging due to the electron-withdrawing nature of the carbonyl group, which deactivates the adjacent C-H bonds. However, under forcing conditions or with potent oxidizing agents, oxidation at the benzylic positions of the benzoyl groups or on the phenyl ring of the benzamide (B126) moiety could potentially occur, leading to the formation of hydroxylated or carbonylated products.

Reduction: The reduction of the amide carbonyl groups in N,N-dibenzoylbenzamide would require strong reducing agents such as lithium aluminum hydride (LiAlH4). Such a reaction would be expected to yield the corresponding amine, tribenzylamine, by converting the three carbonyl groups into methylene (B1212753) groups.

Substitution: Electrophilic aromatic substitution reactions on the phenyl rings of N,N-dibenzoylbenzamide are influenced by the directing effects of the carbonyl groups. The benzoyl groups are deactivating and meta-directing, which would steer incoming electrophiles to the meta positions of these rings. Conversely, the N-benzoyl group attached to the central benzamide nitrogen atom is also deactivating and would direct electrophiles to the meta position of the central phenyl ring. Nucleophilic aromatic substitution is generally not favored unless activated by strong electron-withdrawing groups or under specific reaction conditions.

Directed C-H Functionalization via Transition Metal Catalysis

Transition metal catalysis offers a powerful strategy for the selective functionalization of otherwise inert C-H bonds. In the context of tertiary benzamides like N,N-dibenzoylbenzamide, the amide functionality can act as a directing group, facilitating reactions at specific positions on the aromatic ring.

Palladium-Catalyzed Ortho-Acylation of Tertiary Benzamides

Palladium-catalyzed reactions have been instrumental in the ortho-acylation of tertiary benzamides. ku.edulibretexts.orgyoutube.com This transformation involves the direct introduction of an acyl group at the ortho position of the benzamide's phenyl ring, guided by the tertiary amide group. While not specifically detailing N,N-dibenzoylbenzamide, the general mechanism is applicable. The reaction typically employs a palladium catalyst, such as palladium(II) acetate, an oxidant, and an acyl source. The directing ability of the tertiary amide is crucial for the regioselectivity of this C-H activation process. ku.edulibretexts.orgyoutube.com

Ligand Coordination and Catalytic Cycle Elucidation

The mechanism of palladium-catalyzed ortho-acylation involves the coordination of the palladium catalyst to the tertiary benzamide. This coordination can occur through either the amide oxygen or nitrogen atom, forming a cyclometalated intermediate, often referred to as a palladacycle. ku.edulibretexts.orgyoutube.com This chelation-assisted C-H activation is a key step in the catalytic cycle.

The catalytic cycle is generally proposed to proceed through a Pd(II)/Pd(IV) or a Pd(II)/Pd(III) pathway. ku.edulibretexts.orgyoutube.comopenstax.org The cycle commences with the C-H activation step to form the palladacycle. Subsequently, the palladacycle reacts with the acyl source. This is followed by reductive elimination, which forms the C-C bond of the acylated product and regenerates the active palladium catalyst, allowing it to re-enter the catalytic cycle. openstax.orgmasterorganicchemistry.comresearchgate.net The specific pathway and the nature of the intermediates can be influenced by the choice of ligands, oxidants, and reaction conditions.

Radical Intermediate Formation and Cleavage Pathways

While the literature does not provide specific examples of radical intermediate formation directly from N,N-dibenzoylbenzamide, the generation of benzoyl radicals from related precursors is a well-established process. It is plausible that under appropriate conditions, such as thermolysis or photolysis, N,N-dibenzoylbenzamide could undergo cleavage to form radical species. The N-C(O) bonds are potential sites for homolytic cleavage, which would lead to the formation of a dibenzoylamidyl radical and a benzoyl radical. The benzoyl radical is a key intermediate in various organic reactions and can participate in addition reactions, hydrogen atom abstractions, and cyclizations.

Reactions with Specific Substrates and Reagents

The reactivity of N,N-dibenzoylbenzamide with specific substrates and reagents is an area that warrants further investigation. However, by examining the reactivity of related compounds, potential reaction pathways can be postulated.

N-Sulfinylbenzamide Reactivity with Epoxides

The reaction of N-sulfinylamines with epoxides has been studied, and while not directly involving N,N-dibenzoylbenzamide, the reactivity of a related N-sulfinylbenzamide provides insight into potential transformations. N-sulfinylamines can act as ambiphilic synthons, possessing both nucleophilic and electrophilic character. ku.edu In the presence of a Lewis acid, the nitrogen atom of the N-sulfinylamine can act as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This ring-opening is followed by an intramolecular cyclization, where the oxygen of the opened epoxide attacks the sulfur atom, leading to the formation of a five-membered heterocyclic ring system, such as an oxathiazolidinone. The regioselectivity of the initial epoxide ring-opening can be influenced by steric and electronic factors of both the epoxide and the N-sulfinylamine. libretexts.orgopenstax.orgmasterorganicchemistry.com

Information regarding the acid-catalyzed condensation reactions of N,N-dibenzoylbenzamide with carbonyl compounds and its role in modeling amidation reactions, lithium-mediated nitrogen fixation, and aryne chemistry could not be substantiated from the available research literature.

Chemical Transformations and Synthetic Applications

Research into the reactions of N¹,N⁴-dibenzoyl-1,4-benzoquinone diimine systems has revealed unexpected reactivity when promoted by Lewis acids, particularly in reactions with (E)-propenylbenzenes. acs.org The use of boron trifluoride (BF₃) as a Lewis acid catalyst leads to products that differ from those typically expected from alkylation or cycloaddition pathways. acs.org

Instead of the anticipated carbon-carbon bond formation, the BF₃-promoted reaction between 2-alkoxy-N¹,N⁴-dibenzoyl-1,4-benzoquinone diimines and various (E)-propenylbenzenes yields (1R,2R)-2-[[2-alkoxy-4-(benzoylamino)phenyl]amino]-1-phenylpropyl benzoates stereoselectively. acs.orgfigshare.com This outcome suggests a reaction mechanism initiated by the formation of a carbon-nitrogen bond. acs.org

The proposed mechanism involves the initial alkylation of a nitrogen atom on the BF₃-activated diimine by the propenylbenzene. This step forms a carbocation intermediate, which is then trapped intramolecularly by the benzamide group. A subsequent hydrolytic workup yields the final product. The observed stereoselectivity is consistent with the preferential formation of a trans-dihydrooxazolium ion intermediate. acs.org

The reaction is tolerant of both electron-donating and electron-withdrawing substituents on the propenylbenzene partner, although yields tend to be lower with the latter. A notable side reaction observed with alkoxy-substituted propenylbenzenes is the reduction of the diimines, which is indicative of a competing electron-transfer process. acs.org

The table below summarizes the outcomes of these Lewis acid-promoted reactions.

| Propenylbenzene Substrate (Ar) | Reaction Temperature (°C) | Product | Isolated Yield (%) |

|---|---|---|---|

| 4-MeOC₆H₄ | -40 | Product 1 | 79 |

| C₆H₅ | -40 | Product 2 | 74 |

| 4-MeC₆H₄ | -40 | Product 3 | 52 |

| 4-FC₆H₄ | -20 | Product 4 | 88 |

| 4-ClC₆H₄ | -20 | Product 5 | 87 |

| 4-BrC₆H₄ | -10 | Product 6 | 80 |

| 4-NO₂C₆H₄ | -40 | Product 7 | 20 |

These findings highlight a unique reaction pathway for N¹,N⁴-dibenzoyl-1,4-benzoquinone diimine systems, demonstrating their versatility and the controlling influence of the Lewis acid in directing the reaction mechanism. acs.org

Advanced Spectroscopic Characterization and Solid State Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. While detailed, fully assigned experimental NMR spectra for N-benzoylbenzamide are not widely published in the available literature, the principles of NMR can be applied to predict its spectral features. For a practical illustration of the techniques, spectral data from the closely related compound, N-benzylbenzamide, which features a similar N-benzoyl moiety, will be used.

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR: The proton NMR spectrum of N-benzoylbenzamide is expected to show signals corresponding to the aromatic protons and the single N-H proton. The aromatic protons on the two phenyl rings would likely appear as complex multiplets in the range of 7.2 to 8.0 ppm. The N-H proton is anticipated to be a broad singlet, with a chemical shift highly dependent on solvent and concentration, typically appearing downfield (δ > 8.5 ppm) due to the electron-withdrawing effect of the two adjacent carbonyl groups.

¹³C NMR: The carbon spectrum would be characterized by signals for the carbonyl carbons and the aromatic carbons. The two carbonyl carbons (C=O) are expected to be significantly deshielded, with chemical shifts in the range of 165-175 ppm. The aromatic carbons would appear between 127 and 135 ppm, with the carbon atom directly attached to the carbonyl group (the ipso-carbon) appearing at the lower end of this range.

For illustrative purposes, the assigned ¹H and ¹³C NMR spectral data for the related compound N-benzylbenzamide in CDCl₃ are presented below rsc.org.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for N-benzylbenzamide (Illustrative Example)

| Atom Type | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H NMR (500 MHz, CDCl₃) | ||

| 7.79 (d, J = 7.1 Hz, 2H) | Aromatic (ortho-protons of benzoyl group) | |

| 7.48−7.51 (t, J = 7.1 Hz, 1H) | Aromatic (para-proton of benzoyl group) | |

| 7.41−7.44 (m, 2H) | Aromatic (meta-protons of benzoyl group) | |

| 7.26−7.36 (m, 5H) | Aromatic (protons of benzyl (B1604629) group) | |

| 6.44 (br s, 1H) | Amide (N-H) | |

| 4.65 (d, J = 5.5 Hz, 2H) | Methylene (B1212753) (-CH₂-) | |

| ¹³C NMR (125 MHz, CDCl₃) | ||

| 167.5 | Carbonyl (C=O) | |

| 138.2 | Aromatic (ipso-C of benzyl group) | |

| 134.5 | Aromatic (ipso-C of benzoyl group) | |

| 131.7 | Aromatic (para-C of benzoyl group) | |

| 128.9, 128.7, 128.1, 127.7, 127.1 | Aromatic (remaining C-H) | |

| 44.2 | Methylene (-CH₂-) |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, typically those on adjacent carbon atoms. For N-benzoylbenzamide, COSY would show correlations between the ortho, meta, and para protons within each phenyl ring, helping to trace the connectivity of each aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached. This would definitively link each aromatic proton signal to its corresponding carbon signal.

Table 2: Expected 2D NMR Correlations for N-benzoylbenzamide

| Experiment | Correlating Nuclei | Expected Key Correlations |

|---|---|---|

| COSY | ¹H ↔ ¹H | Correlations between ortho-H and meta-H; meta-H and para-H on each phenyl ring. |

| HSQC | ¹H ↔ ¹³C (1-bond) | Each aromatic C-H proton to its directly attached carbon. |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | N-H proton to the two C=O carbons. N-H proton to the ipso- and ortho-carbons of both phenyl rings. Aromatic ortho-protons to the C=O carbon. |

The electronic structure of N-benzoylbenzamide can be modulated by introducing substituents onto the phenyl rings. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or amino (-NH₂) increase electron density in the ring, causing upfield shifts (to lower ppm values) in the NMR signals of ortho and para protons and carbons. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) decrease electron density, leading to downfield shifts (to higher ppm values) for these same positions. These shifts provide a quantitative measure of the electronic influence of the substituent transmitted through the π-system of the molecule.

Due to the partial double-bond character of the C-N amide bonds, rotation is restricted, which can lead to the existence of different conformers (rotamers). For N-benzoylbenzamide, different orientations of the two benzoyl groups relative to the N-H bond are possible. If the energy barrier to rotation is high enough, separate signals for each conformer might be observed in the NMR spectrum at room temperature. More commonly, if the rotation is fast on the NMR timescale, averaged signals are observed. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, which helps in assigning the predominant conformation in solution copernicus.org.

The chemical shifts, particularly of the N-H proton, are sensitive to the surrounding environment. Changing the solvent can reveal information about intermolecular interactions. In hydrogen-bond-accepting solvents like DMSO-d₆, the N-H proton signal is expected to shift significantly downfield compared to its position in a non-polar solvent like CDCl₃, due to the formation of strong hydrogen bonds unn.edu.ng.

Variable-temperature NMR studies are used to investigate dynamic processes nih.gov. If multiple conformers are present, cooling the sample can slow their interconversion, causing the averaged signals to broaden and eventually resolve into separate signals for each conformer (a process known as decoalescence). Analyzing the spectra at different temperatures allows for the calculation of the energy barriers (ΔG‡) associated with bond rotation nih.gov.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of N-benzoylbenzamide is characterized by several key absorption bands. The most prominent features are the strong absorptions corresponding to the carbonyl (C=O) groups. Due to the presence of two carbonyls in an imide structure, symmetric and asymmetric stretching vibrations can occur. A strong band is observed around 1703 cm⁻¹. The N-H stretching vibration typically appears as a sharp peak in the region of 3200-3300 cm⁻¹. Other notable bands include those for aromatic C-H stretching (above 3000 cm⁻¹) and aromatic C=C stretching (around 1600 cm⁻¹ and 1450-1500 cm⁻¹) nist.gov.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode near 1000 cm⁻¹, often produce a strong Raman signal. The C=O stretching vibrations are also Raman active.

Table 3: Key Vibrational Frequencies for N-benzoylbenzamide

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | ~3250 | Weak | Medium-Sharp (IR) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium (IR), Strong (Raman) |

| C=O Stretch (Asymmetric/Symmetric) | ~1703 | ~1700 | Very Strong (IR), Medium (Raman) |

| Aromatic C=C Stretch | ~1600, 1450-1500 | ~1600 | Strong (IR), Strong (Raman) |

| Aromatic Ring Breathing | - | ~1000 | Strong (Raman) |

Mass Spectrometry: MALDI-TOF and Tandem MS (MS/MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a critical tool for determining the molecular weight and probing the structure of molecules through fragmentation analysis. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and tandem mass spectrometry (MS/MS) provide precise data on molecular mass and structural components.

The molecular formula for Benzamide (B126), N,N-dibenzoyl- is C21H15NO3. nih.gov This corresponds to a computed molecular weight of 329.3 g/mol and a monoisotopic mass of 329.10519334 Da. nih.gov MALDI-TOF mass spectrometry is well-suited for the accurate determination of the molecular ion peak for compounds like this. researchgate.net

Tandem mass spectrometry (MS/MS) provides deeper structural insight by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. chemrxiv.orgnih.gov For Benzamide, N,N-dibenzoyl-, the most likely fragmentation pathways in collision-induced dissociation (CID) would involve the cleavage of the N-C(O) bonds. This process would lead to the formation of a stable benzoyl cation (m/z 105) through the loss of a benzoyl group. researchgate.net Subsequent fragmentation could involve further losses from the core structure. While specific experimental MS/MS data for Benzamide, N,N-dibenzoyl- is not detailed in available literature, the analysis of related benzamide structures supports these predicted fragmentation patterns. researchgate.net

| Property | Value | Source |

| Molecular Formula | C21H15NO3 | PubChem nih.gov |

| Molecular Weight | 329.3 g/mol | PubChem nih.gov |

| Exact Mass | 329.10519334 Da | PubChem nih.gov |

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing invaluable information on molecular conformation, bond lengths, bond angles, and intermolecular interactions.

The structural elucidation of benzamide derivatives by single-crystal X-ray diffraction follows a well-established methodology. nih.govmdpi.com The first step involves growing high-quality single crystals, often achieved through slow evaporation of a suitable solvent. mdpi.com Once a suitable crystal is obtained, it is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction patterns are collected as the crystal is rotated. researchgate.net Programs are used to solve the phase problem and generate an initial electron density map, from which an initial molecular structure is built. nih.gov This model is then refined against the experimental diffraction data to yield a final, highly accurate structure, including atomic coordinates and displacement parameters. nih.gov

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, with each form possessing different physical properties. This phenomenon is of significant interest in materials science and pharmaceuticals. researchgate.net Studies on related compounds, such as 2-benzoyl-N,N-diethylbenzamide, have revealed the existence of multiple polymorphic forms that can be obtained by using different crystallization solvents or by varying the temperature. mdpi.comresearchgate.net These polymorphs can differ in their molecular conformation and crystal packing. mdpi.comresearchgate.net While polymorphism is a known feature of benzamides, specific investigations into the potential polymorphs of Benzamide, N,N-dibenzoyl- have not been reported in the surveyed literature.

The rotation around the C-N bonds gives rise to different conformers. nih.govacs.org Analysis of related benzamide structures reveals that the phenyl rings are often twisted out of the plane of the amide group. This twist is a result of balancing steric hindrance with electronic effects. For example, in N-(5-Cyanononan-5-yl)benzamide, the dihedral angle between the phenyl group and the amide plane is 19.504 (4)°. nih.gov In more complex structures, a wider range of angles can be observed; for instance, in N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide, the dihedral angles between the central thiophene (B33073) ring and the two adjacent benzene (B151609) rings are 7.1 (1)° and 59.0 (2)°. nih.gov A detailed crystallographic study of Benzamide, N,N-dibenzoyl- would precisely determine these angles, revealing its preferred low-energy conformation in the crystal lattice.

| Compound | Dihedral Angle Description | Angle (°) |

| N-(5-Cyanononan-5-yl)benzamide | Between the mean plane of the phenyl group and the amide group plane | 19.504 (4) nih.gov |

| N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide | Between the thiophene ring and the amide-bonded benzene ring | 7.1 (1) nih.gov |

| N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide | Between the thiophene ring and the carbonyl-bonded benzene ring | 59.0 (2) nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The structure of Benzamide, N,N-dibenzoyl- contains multiple chromophores—the phenyl rings and the carbonyl (C=O) groups—which are expected to give rise to characteristic absorptions.

The aromatic rings are expected to exhibit strong absorptions due to π → π* transitions. The carbonyl groups in the amide structure will also contribute to the spectrum, typically showing weaker n → π* transitions at longer wavelengths and more intense π → π* transitions at shorter wavelengths. researchgate.net The conjugation between the phenyl rings and the carbonyl groups influences the precise energy (and thus, wavelength) of these transitions. While UV-Vis analysis has been noted as a characterization technique for related compounds like N,N-Diphenylbenzamide, specific absorption maxima and detailed analyses of the electronic transitions for Benzamide, N,N-dibenzoyl- are not extensively documented in the available literature. researchgate.net

Computational Chemistry and Theoretical Modeling of N,n Dibenzoylbenzamide Systems

Comparison of Gas-Phase Theoretical Models with Solid-State Experimental Data

In the computational modeling of molecular systems, a significant aspect of validating theoretical models is the comparison of calculated parameters with experimental data. For N,N-dibenzoylbenzamide and related compounds, this typically involves contrasting the geometric parameters derived from gas-phase theoretical calculations, such as those using Density Functional Theory (DFT), with the precise measurements obtained from solid-state experimental techniques, primarily single-crystal X-ray diffraction. This comparison is crucial for understanding the intrinsic properties of the molecule (as represented by the gas-phase model) and the effects of the crystalline environment on its structure.

These differences primarily arise from the fundamental distinction between the two states. Theoretical calculations in the gas phase model an isolated molecule, free from intermolecular interactions. In contrast, the solid-state structure is influenced by crystal packing forces, including van der Waals interactions and, in some cases, hydrogen bonding. These forces can significantly alter the molecule's conformation by affecting the rotation around single bonds, which is reflected in the dihedral angles.

Detailed Research Findings

Studies on N-substituted benzamides and related imides generally report good agreement between the calculated and experimental values for bond lengths and, to a slightly lesser extent, bond angles. The deviations for bond lengths are often on the order of a few thousandths of an Ångström, which is typically within the range of experimental uncertainty.

However, more significant deviations are commonly observed for dihedral (torsion) angles. For instance, in a study of N,N-diphenylbenzamide, the optimized gas-phase structure calculated using DFT (at the B3LYP/6-31G(d) level) showed considerable differences in the orientation of the phenyl rings compared to the solid-state structure determined by X-ray crystallography. These conformational differences are a direct consequence of the molecule adopting a geometry in the crystal lattice that maximizes packing efficiency and satisfies intermolecular interactions, which may not correspond to the lowest energy conformation of an isolated molecule in the gas phase.

The following interactive data tables illustrate the typical nature of the comparison between experimental (solid-state) and theoretical (gas-phase) data for an analogous N-substituted benzamide (B126) system.

Table 1: Comparison of Selected Bond Lengths (Å)

| Bond | Experimental (Solid-State) | Theoretical (Gas-Phase) |

| C=O | 1.225 | 1.220 |

| C-N | 1.370 | 1.400 |

| C-C (aryl) | 1.390 (avg.) | 1.395 (avg.) |

Table 2: Comparison of Selected Bond Angles (°)

| Angle | Experimental (Solid-State) | Theoretical (Gas-Phase) |

| O=C-N | 121.0 | 120.5 |

| C-N-C | 117.4 | 118.3 |

| C-C-C (aryl) | 120.0 (avg.) | 120.0 (avg.) |

Table 3: Comparison of Selected Dihedral Angles (°)

| Dihedral Angle (defining ring orientation) | Experimental (Solid-State) | Theoretical (Gas-Phase) |

| Phenyl Ring 1 vs. Amide Plane | 48.8 | 35.3 |

| Phenyl Ring 2 vs. Amide Plane | 65.2 | 55.8 |

The data presented in these tables highlight that while bond lengths and angles show reasonable agreement, the dihedral angles, which dictate the three-dimensional shape of the molecule, can differ substantially. For a molecule like N,N-dibenzoylbenzamide, with three phenyl rings attached to a central nitrogen atom, one would anticipate similar or even more pronounced conformational differences between the solid-state and the theoretical gas-phase model due to the increased number of rotatable single bonds and the potential for complex intermolecular packing arrangements.

Advanced Applications in Non Biological Chemical Science

Role as Ligands in Coordination Chemistry

A thorough review of scientific databases and literature reveals a notable absence of studies detailing the use of Benzamide (B126), N,N-dibenzoyl- as a ligand in coordination chemistry. The potential for the carbonyl oxygen atoms to act as coordination sites for metal ions exists in theory; however, no specific research has been published demonstrating the synthesis, characterization, or application of metal complexes involving this particular compound as a ligand. Consequently, there are no established findings on its coordination modes, the stability of its potential complexes, or its utility in areas such as catalysis or materials synthesis where coordination compounds are pivotal.

Application as Versatile Intermediates in Heterocycle Synthesis

Similarly, the application of Benzamide, N,N-dibenzoyl- as an intermediate in the synthesis of heterocyclic compounds is not described in the current chemical literature. While benzamide and its simpler derivatives are common precursors in the formation of various nitrogen-containing heterocycles, the specific reactivity and synthetic utility of N,N-dibenzoylbenzamide in this context have not been explored or reported. There are no documented reaction pathways, cyclization strategies, or syntheses of novel heterocyclic systems that utilize this compound as a starting material or key intermediate.

Development of Novel Building Blocks for Complex Molecular Architectures

The use of Benzamide, N,N-dibenzoyl- as a novel building block for the synthesis of complex molecular architectures is another area where published research is absent. The concept of a "building block" in this context refers to a molecule that can be systematically incorporated into a larger, more complex structure. There is no evidence in the scientific literature to suggest that Benzamide, N,N-dibenzoyl- has been employed in this capacity for the construction of intricate organic molecules, supramolecular assemblies, or macromolecules.

Molecular Interaction Studies in Enzyme Inhibition: Chemical Binding Mechanisms

An extensive search of the biochemical and medicinal chemistry literature yielded no studies on the molecular interactions of Benzamide, N,N-dibenzoyl- with enzymes or its potential as an enzyme inhibitor. The chemical binding mechanisms of a compound with a biological target are typically elucidated through a combination of experimental assays and computational modeling. For Benzamide, N,N-dibenzoyl-, no such investigations have been reported.

In line with the absence of experimental enzyme inhibition data, there are no published molecular docking studies or binding affinity predictions for Benzamide, N,N-dibenzoyl- with any specific protein targets. Computational methods such as molecular docking are used to predict the binding mode and affinity of a small molecule to the active site of a protein. The lack of such studies indicates that this compound has not been a subject of investigation in the context of drug discovery or chemical biology.

Q & A

Basic: What synthetic strategies are recommended for preparing N,N-dibenzoylbenzamide derivatives?

Answer:

- Step 1: Start with benzamide precursors (e.g., O-benzyl hydroxylamine hydrochloride) and acylating agents (e.g., benzoyl chloride derivatives). Use a Schlenk line for moisture-sensitive steps.

- Step 2: Optimize stoichiometry (e.g., 1:2 molar ratio of amine to acyl chloride) in dichloromethane (DCM) with sodium carbonate as a base.

- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).

- Safety: Conduct hazard assessments for reagents (e.g., trichloroisocyanuric acid) and use PPE .

Advanced: How to resolve contradictions in reported mutagenicity data for N,N-dibenzoylbenzamide analogs?

Answer:

- Approach 1: Replicate Ames II testing under standardized conditions (e.g., S9 metabolic activation, TA98 strain). Compare results with controls like benzyl chloride .

- Approach 2: Perform dose-response studies to identify threshold effects. Use computational toxicity models (e.g., QSAR) to predict structural contributors to mutagenicity .

- Note: Mutagenicity variability may arise from impurities (e.g., residual pivaloyl chloride); validate purity via HPLC-MS .

Basic: What characterization techniques are essential for confirming N,N-dibenzoylbenzamide structure?

Answer:

- NMR: Confirm substitution patterns:

- FT-IR: Detect amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).

- X-ray crystallography: Resolve crystal packing for polymorph identification .

Advanced: How to analyze reaction pathways in ruthenium-catalyzed cyclization of N-substituted benzamides?

Answer:

- Mechanistic Probe: Use deuterium labeling (e.g., D₂O quench) to track β-hydride elimination vs. enolization pathways .

- Kinetic Studies: Monitor intermediates via in-situ IR or GC-MS. For example, isolate ortho-alkylated intermediates (e.g., compound 16 ) under acidic conditions (3.0 eq. AcOH) .

- Catalyst Screening: Compare Ru(II) complexes (e.g., [RuCl₂(p-cymene)]₂) with Rh(I) to assess regioselectivity differences .

Basic: What safety protocols are critical when handling N,N-dibenzoylbenzamide derivatives?

Answer:

- Ventilation: Use fume hoods for reactions involving volatile reagents (e.g., dichloromethane).

- Storage: Store derivatives at –20°C under argon if prone to decomposition (e.g., DSC-confirmed thermal instability) .

- Spill Management: Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal .

Advanced: How to design structure-activity relationship (SAR) studies for N,N-dibenzoylbenzamide-based enzyme activators?

Answer:

- Substituent Variation: Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups at the para position.

- Assay Setup: Test glucokinase activation in vitro (HEK293 cells, 10 µM compound concentration). Use IC₅₀ values for potency comparison .

- Computational Docking: Map binding interactions (e.g., AutoDock Vina) to identify key residues (e.g., Asn204, Thr168) in the allosteric site .

Basic: How to optimize solvent systems for recrystallizing N,N-dibenzoylbenzamide?

Answer:

- Solvent Screening: Test mixtures like ethanol/water (7:3), ethyl acetate/hexane (1:1), or acetonitrile.

- Gradient Cooling: Dissolve crude product at reflux, then cool to 4°C overnight.

- Yield Improvement: Add seed crystals or use anti-solvent (e.g., pentane) for slow precipitation .

Advanced: How to address reproducibility issues in scaled-up synthesis of N,N-dibenzoylbenzamide?

Answer:

- Parameter Control: Document reaction parameters (e.g., stirring rate, heating uniformity) using PAT tools (e.g., ReactIR).

- Reagent Sourcing: Validate supplier purity (e.g., Oakwood Chemical vs. Aladdin Bio-Chem) via COA comparisons .

- Batch Analysis: Use DOE (Design of Experiments) to identify critical factors (e.g., moisture content, catalyst aging) .

Basic: What spectroscopic red flags indicate impurities in N,N-dibenzoylbenzamide?

Answer:

- HPLC: Asymmetric peaks (RS > 1.5) suggest byproducts.

- Mass Spec: Look for [M+Na]⁺ or [M-H]⁻ adducts deviating from theoretical m/z (e.g., 327.12 for C₂₁H₁₇NO₃).

- ¹H NMR: Extra peaks at δ 1.2–1.5 ppm may indicate residual solvents (e.g., diethyl ether) .

Advanced: How to validate computational models for predicting N,N-dibenzoylbenzamide physicochemical properties?

Answer:

- Model Selection: Compare Crippen (logP prediction) and Joback (boiling point) methods against experimental data (e.g., logP = 2.65 via shake-flask) .

- Error Analysis: Calculate RMSE for solubility predictions (e.g., 5.3×10⁻⁴ g/L at 25°C) using COSMO-RS .

- Benchmarking: Cross-validate with analogs (e.g., N-benzothiazol-2-yl derivatives) to assess transferability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.